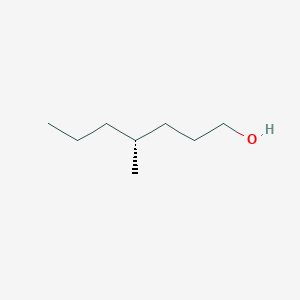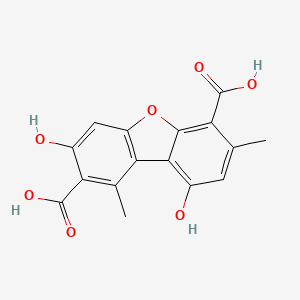
Pannaric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pannaric acid is a member of dibenzofurans.
Aplicaciones Científicas De Investigación
Synthesis and Natural Occurrence
Pannaric acid has been synthesized through a biomimetic approach using palladium(II) acetate. This synthetic this compound was found to be identical to metabolites in various lichens such as Roccella capensis, Leproloma diffusum, and L. vouauxii (Elix, Naidu, & Laundon, 1992). A similar method was used for the synthesis of this compound 6-methyl ester, a major metabolite in the lichen Leproloma vouauxii (Elix, Pratt, & Laundon, 1990).
In another study, this compound, along with schizopeltic acid, was synthesized using a biomimetic approach, highlighting the compound's natural occurrence and potential for laboratory synthesis (Elix & Parker, 1987).
Occurrence in Lichens
This compound has been reported in the lichen genus Psoroma, being a constituent in various species and varieties within this genus. This discovery was characterized by mass spectrometry and UV/VIS spectroscopy (Renner, Henssen, & Gerstner, 1981).
In the lichen Platismatia erosa from Tibet, Nepal, and Bhutan, this compound was identified, along with jackinic acid. This finding indicates the compound's geographical distribution and its presence in different lichen species (Obermayer & Randlane, 2012).
Biological Activities
- This compound has shown biological activity, particularly in relation to cancer research. For instance, pannarin, a compound related to this compound, has been found to inhibit cell growth and induce cell death in human prostate carcinoma DU-145 cells, demonstrating potential therapeutic applications (Russo et al., 2006).
Propiedades
Fórmula molecular |
C16H12O7 |
|---|---|
Peso molecular |
316.26 g/mol |
Nombre IUPAC |
3,9-dihydroxy-1,7-dimethyldibenzofuran-2,6-dicarboxylic acid |
InChI |
InChI=1S/C16H12O7/c1-5-3-7(17)13-12-6(2)11(16(21)22)8(18)4-9(12)23-14(13)10(5)15(19)20/h3-4,17-18H,1-2H3,(H,19,20)(H,21,22) |
Clave InChI |
ZVWOMGLVQVBJQN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
SMILES canónico |
CC1=CC(=C2C3=C(C=C(C(=C3C)C(=O)O)O)OC2=C1C(=O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



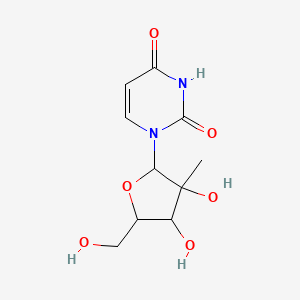
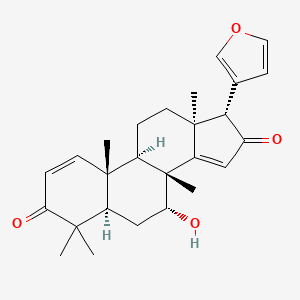
![(3R,3aR,6aR,8S,9S,9aR,9bR)-3,8-dihydroxy-3-(hydroxymethyl)-9-methyl-6-methylidene-4,5,6a,7,8,9,9a,9b-octahydro-3aH-azuleno[4,5-b]furan-2-one](/img/structure/B1252919.png)
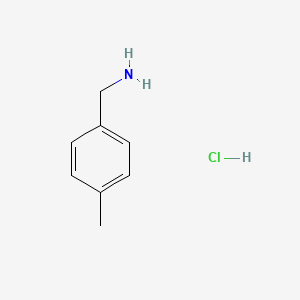

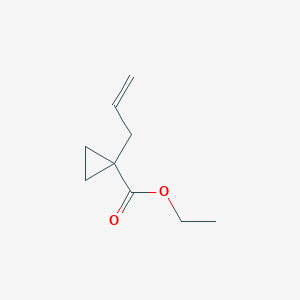

![(2S,3R)-3-[[(2S)-4-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]carbamoyl]oxirane-2-carboxylic acid](/img/structure/B1252930.png)
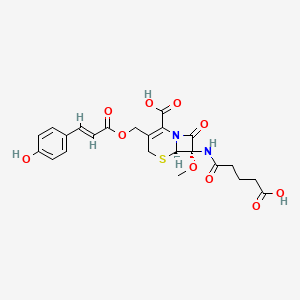
![(1r,6s)-3-(Hydroxymethyl)-7-oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B1252932.png)
![Cyclopenta[cd]pentalene](/img/structure/B1252933.png)
![(2E,4E)-7-[4-(dimethylamino)phenyl]-4,6-dimethyl-7-oxo-N-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhepta-2,4-dienamide](/img/structure/B1252934.png)
